2-bromo-4-(n-morpholino)-benzaldehyde
CAS No.: 883522-52-9
Cat. No.: VC2029624
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883522-52-9 |
---|---|
Molecular Formula | C11H12BrNO2 |
Molecular Weight | 270.12 g/mol |
IUPAC Name | 2-bromo-4-morpholin-4-ylbenzaldehyde |
Standard InChI | InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
Standard InChI Key | PLLUXWMBHPQEKR-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC(=C(C=C2)C=O)Br |
Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)C=O)Br |
Introduction
2-Bromo-4-(N-morpholino)-benzaldehyde, with the CAS number 883522-52-9, is a chemical compound used primarily in laboratory settings for the synthesis of various organic compounds. This compound is characterized by its bromo and morpholino substituents attached to a benzaldehyde backbone, making it a versatile intermediate in organic synthesis.
Hazards and Safety
2-Bromo-4-(N-morpholino)-benzaldehyde is classified as a hazardous substance due to its potential to cause skin and eye irritation, as well as respiratory tract irritation. It is categorized under the GHS classification system as follows:
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Handling this compound requires proper protective equipment and adherence to safety protocols to minimize exposure risks .
Synthesis and Applications
While specific synthesis methods for 2-bromo-4-(N-morpholino)-benzaldehyde are not detailed in the available literature, compounds of similar structure are often synthesized through reactions involving halogenation and nucleophilic substitution. The morpholino group can be introduced via a nucleophilic aromatic substitution reaction.
This compound can serve as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or organic materials. Its versatility in organic synthesis stems from the reactivity of both the bromine and aldehyde functional groups.
Data Table: Chemical Identifiers
Identifier | Value/Description |
---|---|
CAS Number | 883522-52-9 |
Molecular Formula | C11H12BrNO2 |
Molecular Weight | Not specified |
Hazard Statements | H302, H315, H319, H335 |
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